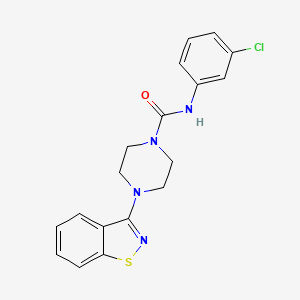![molecular formula C13H13N3O3Se B11468774 2-Amino-7-(3-hydroxy-4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11468774.png)
2-Amino-7-(3-hydroxy-4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of selenazolo[4,5-b]pyridines. This compound is characterized by the presence of a selenazole ring fused with a pyridine ring, along with an amino group and a hydroxy-methoxy substituted phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the selenazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Fusion with the pyridine ring: The selenazole ring is then fused with a pyridine ring through a series of condensation reactions.
Introduction of the amino group: An amino group is introduced via nucleophilic substitution reactions.
Substitution on the phenyl ring: The hydroxy and methoxy groups are introduced on the phenyl ring through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting cellular signaling pathways: Influencing pathways such as apoptosis, cell proliferation, and oxidative stress response.
Comparison with Similar Compounds
2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Selenazole derivatives: Compounds with a selenazole ring exhibit unique chemical and biological properties.
Pyridine derivatives: These compounds are widely studied for their pharmacological potential.
The uniqueness of 2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O3Se |
|---|---|
Molecular Weight |
338.23 g/mol |
IUPAC Name |
2-amino-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H13N3O3Se/c1-19-9-3-2-6(4-8(9)17)7-5-10(18)15-12-11(7)20-13(14)16-12/h2-4,7,17H,5H2,1H3,(H2,14,16)(H,15,18) |
InChI Key |
QTAHVTBPHNXDJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2[Se]C(=N3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,14-dimethyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11468695.png)
![5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11468702.png)

![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B11468712.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11468718.png)
![methyl 2-[(7-benzylsulfanyl-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate](/img/structure/B11468729.png)

![1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11468741.png)
![1-phenyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11468747.png)
![5-amino-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11468760.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B11468762.png)
![3-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyridine](/img/structure/B11468770.png)
![2-amino-7-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468775.png)

